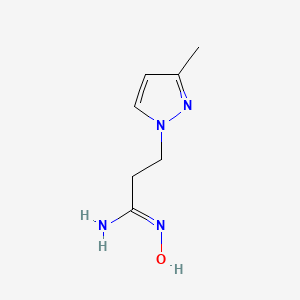![molecular formula C17H23NO4 B2376247 [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate CAS No. 2309310-28-7](/img/structure/B2376247.png)
[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as esters . Esters are common in organic chemistry and biochemistry, including fats, oils, and some of the main classes of lipids.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . These reactions typically involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted . Without more specific information, it’s difficult to predict what reactions it might undergo.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally . Without specific data for this compound, it’s difficult to provide an analysis of its physical and chemical properties.Scientific Research Applications
Antibacterial Activity
2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate: has been synthesized and evaluated for its antibacterial potential. Specifically, it was tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria including Escherichia coli and Salmonella typhimurium. The compound demonstrated potent inhibitory activity against gram-positive bacteria, making it a promising candidate for further development .
Antifungal Properties
In addition to its antibacterial effects, this compound also exhibited appreciable antifungal activity. It was tested against Aspergillus niger and Candida albicans. The results suggest that it could be explored as a potential antifungal agent .
Oxygenase Inhibition
Considering its structural features, 2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate may interact with enzymes involved in oxygenase pathways. Further investigation is warranted to explore its potential as an oxygenase inhibitor, which could have implications in various biological processes .
Anti-Inflammatory Effects
Coumarin derivatives, to which this compound belongs, are known for their anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to coumarins suggests that it might exhibit anti-inflammatory effects .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. Although direct evidence for this compound’s antioxidant activity is lacking, its coumarin-based structure hints at potential benefits in oxidative stress-related conditions .
Drug Development
The 2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate scaffold could serve as a starting point for designing novel drug candidates. Researchers might explore modifications to enhance its bioactivity or selectivity for specific targets .
Mechanism of Action
Target of Action
A structurally similar compound, faropenem medoxomil, is a derivative of the beta-lactam antibiotic faropenem . Beta-lactam antibiotics primarily target bacterial cell wall synthesis, specifically the enzymes involved in the cross-linking of the peptidoglycan layer .
Mode of Action
Like other beta-lactam antibiotics, Faropenem medoxomil acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . The mode of action of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate might be similar due to its structural similarity with Faropenem medoxomil.
Biochemical Pathways
The inhibition of bacterial cell wall synthesis by beta-lactam antibiotics like faropenem medoxomil can lead to cell lysis and death .
Pharmacokinetics
Faropenem medoxomil, a structurally similar compound, is an ester prodrug that offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-15(13-7-4-3-5-8-13)17(20)22-12-16(19)18-11-14-9-6-10-21-14/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSPMCPHCJCYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 2-phenylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)
![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)

![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)
![4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride](/img/structure/B2376185.png)